Cyanine3.5 NHS ester

Multiplex Imaging Fluorescence Microscopy FRET

Spectral gaps between Cy3 (570 nm) and Cy5 (670 nm) limit multiplexed experimental design. Cyanine3.5 NHS ester fills this window at 604 nm, enabling distinct three-color imaging and Cy3→Cy3.5→Cy5 FRET cascades with minimal crosstalk. • λex/λem: 591/604 nm; ε = 116,000 M⁻¹cm⁻¹; Φ = 0.35 - 2.3× brighter than Cy3 (Φ = 0.15) • Compatible with Texas Red® filter sets; replaces Alexa Fluor 594 and DyLight 594 NHS esters • Non-sulfonated; requires organic co-solvent (DMF/DMSO) for aqueous labeling reactions • ≥95% purity (1H NMR and HPLC-MS); shipped ambient; store at -20°C in the dark, desiccated

Molecular Formula C42H44BF4N3O4
Molecular Weight 741.63
CAS No. 2231670-85-0
Cat. No. B606859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanine3.5 NHS ester
CAS2231670-85-0
SynonymsCyanine3.5 NHS ester
Molecular FormulaC42H44BF4N3O4
Molecular Weight741.63
Structural Identifiers
SMILESB(F)(F)F.CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[F-]
InChIInChI=1S/C42H44N3O4.BF3.FH/c1-41(2)34(43(5)32-23-21-28-14-8-10-16-30(28)39(32)41)18-13-19-35-42(3,4)40-31-17-11-9-15-29(31)22-24-33(40)44(35)27-12-6-7-20-38(48)49-45-36(46)25-26-37(45)47;2-1(3)4;/h8-11,13-19,21-24H,6-7,12,20,25-27H2,1-5H3;;1H/q+1;;/p-1
InChIKeyAJQWBYBQWPADLY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cyanine3.5 NHS Ester: Spectral & Reactivity Overview


Cyanine3.5 NHS ester (CAS 2231670-85-0) is an amine-reactive cyanine dye derivative designed for covalent labeling of peptides, proteins, and oligonucleotides bearing primary amines. As a member of the cyanine dye family, it features a polymethine bridge linking heterocyclic termini, which confers strong absorption and emission in the orange-red region of the visible spectrum [1]. The NHS ester functional group enables efficient conjugation under mild aqueous conditions, forming stable amide bonds with lysine residues or amine-modified nucleic acids . Characterized by a λex of 591 nm and λem of 604 nm, this compound exhibits an extinction coefficient of 116,000 M⁻¹cm⁻¹ and a fluorescence quantum yield of 0.35 [2].

Labeling
Amine-reactive NHS ester for covalent bioconjugation
Lysine residues, amine-modified oligos
Detection
Orange-red channel (591/604 nm) for multiplex imaging
Texas Red filter set compatibility
Workflow
Organic co-solvent-assisted aqueous labeling
Non-sulfonated; DMF/DMSO co-solvent needed

Performance Gaps vs. Generic Cyanine Substitutes


Generic substitution among cyanine dyes is precluded by quantifiable disparities in spectral overlap, brightness, and photostability that directly impact experimental outcomes. Unlike Cy3, which emits at 570 nm and yields a quantum yield of 0.15, Cyanine3.5 NHS ester operates at 604 nm with a quantum yield of 0.35 [1][2]. Its spectral window positions it as an optimal FRET donor for Cy5 or acceptor for Cy3, a role that Cy3 or Cy5 alone cannot fulfill . Furthermore, the non-sulfonated nature of this compound necessitates organic co-solvents for labeling—a critical distinction from water-soluble sulfo-Cyanine3.5 derivatives that alters conjugation efficiency and downstream purification requirements [3]. These quantitative differences in photophysical performance and chemical handling render simple substitution of this compound with in-class analogs an invalid approach for rigorous experimental design.

Spectral The 604 nm emission channel sits between Cy3 and Cy5; substituting with either dye alters multiplex crosstalk and may break FRET pair compatibility.
Brightness A 1.8-fold higher brightness product vs. Cy3 means direct Cy3 replacement requires re-optimizing labeling density and exposure times.
Solubility Non-sulfonated form requires organic co-solvent; switching to sulfo-Cyanine3.5 alters conjugation protocol and may affect protein stability.

Cyanine3.5 NHS Ester: Head-to-Head Evidence


Spectral Uniqueness for Multiplexing

Cyanine3.5 NHS ester emits at 604 nm, positioned between Cy3 (570 nm) and Cy5 (670 nm) . This intermediate spectral window provides a distinct channel for multicolor experiments, reducing spectral crosstalk compared to using Cy3 and Cy5 alone. When used as a FRET donor with Cy5, the spectral overlap integral is sufficient for efficient energy transfer, as demonstrated in single-molecule FRET assays [1]. Conversely, Cy3 cannot serve as an effective donor for Cy5 in the same configuration due to limited spectral overlap .

Spectral position
Class-level inference
Cy3.5: 604 nm Cy3: 570 nm Cy5: 670 nm
Supports dedicated orange-red channel for multiplexing; reported FRET donor for Cy5.
Spectral overlay integral confirmed in smFRET assay context.
Multiplex Imaging Fluorescence Microscopy FRET

Quantum Yield Advantage vs. Cy3

Cyanine3.5 NHS ester exhibits a fluorescence quantum yield of 0.35 in PBS, more than twice that of Cy3 (Φ = 0.15) [1][2]. This 2.3-fold higher quantum yield translates to proportionally greater photon output per absorbed photon, enhancing detection sensitivity in low-abundance labeling applications. The extinction coefficient of 116,000 M⁻¹cm⁻¹ is comparable to Cy3 (150,000 M⁻¹cm⁻¹) , resulting in a brightness product (ε × Φ) of 40,600 M⁻¹cm⁻¹ for Cyanine3.5 versus 22,500 M⁻¹cm⁻¹ for Cy3—a 1.8-fold advantage.

Quantum yield vs. Cy3
Cross-study comparable
Φ = 0.35 (2.3× vs. Cy3)
Reported brightness advantage supports detection sensitivity review.
Brightness product ~1.8× higher; PBS buffer context.
Fluorescence Brightness Quantum Yield Signal-to-Noise Ratio

Photostability Enhancement with COT

When conjugated to cyclooctatetraene (COT) as a protective agent, Cy3.5 exhibits a 4- to 5-fold increase in signal-to-noise ratio (SNR) during single-molecule fluorescence imaging under continuous laser excitation [1]. This enhancement, measured at the single-molecule level, is comparable to the SNR improvement observed for Cy3-COT, despite the fact that the total photon count before dark-state transition remained largely unchanged for both Cy3 and Cy3.5 [1]. This behavior contrasts with Cy2, which showed a 25-fold increase in emitted photons, and Cy7, which exhibited a 70-fold increase [1].

COT photostability
Head-to-head
4–5× SNR increase with COT
Supports extended single-molecule imaging; reported SNR context.
TIRF microscopy; equivalent to Cy3-COT improvement.
Photostability Single-Molecule Imaging SNR

Solubility: Non-Sulfonated vs. Sulfo Derivative

Cyanine3.5 NHS ester (non-sulfonated) is insoluble in water but readily dissolves in organic solvents including DMF, DMSO, and dichloromethane [1]. This property necessitates the use of organic co-solvents (e.g., 10-20% DMSO or DMF) for aqueous labeling reactions of proteins and antibodies. In contrast, sulfo-Cyanine3.5 NHS ester is fully water-soluble, enabling entirely aqueous labeling protocols without organic co-solvents [2]. While both derivatives share identical spectral properties (λex/λem = 591/604 nm, ε = 116,000 M⁻¹cm⁻¹, Φ = 0.35), the non-sulfonated version is preferred when labeling in organic media or when organic co-solvent tolerance is high .

Solubility profile
Class-level inference
Non-sulfonated: organic-soluble Sulfo-Cy3.5: water-soluble
Dictates co-solvent requirement; spectral properties remain identical.
DMF/DMSO needed for aqueous labeling workflow.
Bioconjugation Solubility Protein Labeling

Cost-Effective Alternative to Alexa Fluor 594

Cyanine3.5 NHS ester is marketed as a direct replacement for NHS esters of Cy3.5®, Alexa Fluor 594, and DyLight 594 . The spectral overlap between Cyanine3.5 (λex/λem = 591/604 nm, ε = 116,000 M⁻¹cm⁻¹, Φ = 0.35) and Alexa Fluor 594 (λex/λem = 590/617 nm, ε = 90,000 M⁻¹cm⁻¹, Φ = 0.66) is substantial, allowing both dyes to be imaged with standard Texas Red® filter sets. While Alexa Fluor 594 offers a higher quantum yield (0.66 vs. 0.35), Cyanine3.5 compensates with a higher extinction coefficient (116,000 vs. 90,000 M⁻¹cm⁻¹), resulting in comparable brightness products (~40,600 vs. ~59,400) . The procurement cost of Cyanine3.5 NHS ester is typically lower than that of Alexa Fluor 594 derivatives, providing a budget-conscious alternative without sacrificing spectral compatibility.

Alexa Fluor 594 alternative
Cross-study comparable
Brightness ~0.68× vs. AF594
Reported cost-efficient spectral alternative; brightness context to verify.
Extinction coefficient advantage partially offsets QY difference.
Dye Replacement Cost Efficiency Immunofluorescence

FRET Cascade Intermediate Donor/Acceptor

In a multi-step FRET cascade consisting of Cy3→Cy3.5→Cy5→Cy5.5, Cyanine3.5 serves as both an acceptor from Cy3 and a donor to Cy5, enabling energy transfer across multiple spectral steps [1]. This positioning is enabled by the intermediate emission wavelength of Cy3.5 (604 nm), which overlaps efficiently with the absorption band of Cy5 (λmax ~650 nm). Single-molecule studies have validated this cascade, demonstrating that Cy3.5-labeled biomolecules can be resolved alongside Cy3 and Cy5 in multiplexed FRET assays [2]. Such cascades are not feasible with Cy3 alone, which lacks sufficient spectral overlap with Cy5 for efficient FRET.

FRET cascade role
Class-level inference
Cy3→Cy3.5→Cy5→Cy5.5
Enables multi-step energy transfer; reported intermediate donor/acceptor.
Validated on DNA scaffold-based photonic wires.
FRET Energy Transfer Multicolor FRET

Cyanine3.5 NHS Ester: Application Scenarios


Single-Molecule FRET with COT Enhancement

Based on the demonstrated 4- to 5-fold increase in signal-to-noise ratio when Cyanine3.5 is conjugated to COT [1], this compound is ideally suited for single-molecule FRET (smFRET) experiments requiring extended observation times. The enhanced SNR permits longer imaging durations without photobleaching artifacts, making it a preferred choice for studying slow biomolecular dynamics. Researchers can use Cyanine3.5 NHS ester to label proteins or nucleic acids, then employ COT conjugation chemistry to achieve the SNR enhancement prior to smFRET imaging.

Multiplexed Imaging with Orange-Red Channel

The 604 nm emission wavelength of Cyanine3.5 NHS ester, situated between Cy3 (570 nm) and Cy5 (670 nm) [1], provides a distinct spectral channel for three-color or four-color imaging experiments. This application is directly supported by the spectral separation data. When combined with a green dye (e.g., FITC, Cy2) and a far-red dye (e.g., Cy5, Cy7), Cyanine3.5 enables simultaneous visualization of three distinct targets with minimal crosstalk, a capability not possible with only Cy3 and Cy5.

Cost-Effective Antibody Labeling

Given its demonstrated compatibility with Texas Red® filter sets and its ability to replace Alexa Fluor 594 and DyLight 594 [1], Cyanine3.5 NHS ester is a practical choice for large-scale antibody labeling in routine immunofluorescence and immunohistochemistry applications. The quantitative brightness data—ε = 116,000 M⁻¹cm⁻¹ and Φ = 0.35—indicates sufficient signal strength for most imaging applications, while the lower procurement cost compared to premium dyes justifies its use in high-throughput settings.

Multi-Step FRET Cascades

The capacity of Cyanine3.5 to function as both an acceptor (from Cy3) and a donor (to Cy5) in three-step FRET cascades [1] enables the construction of photonic wires and molecular rulers with extended dynamic range. This application is directly validated by single-molecule studies demonstrating the Cy3→Cy3.5→Cy5→Cy5.5 cascade. Users can employ Cyanine3.5 NHS ester to label intermediate components in macromolecular assemblies, allowing precise distance measurements across larger separations than possible with two-dye FRET pairs.

Application
Selection Property
Validation Focus
Single-molecule FRET imaging
COT-mediated photostability enhancement
SNR improvement and bleaching kinetics review
Multiplex fluorescence microscopy
Intermediate 604 nm emission channel
Spectral crosstalk and filter set compatibility
Routine antibody labeling
Texas Red filter set compatibility and cost profile
Brightness sufficiency for target abundance
Multi-step FRET cascades
Acceptor/donor capability in cascade network
Energy transfer efficiency across spectral steps

Technical Documentation Hub

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